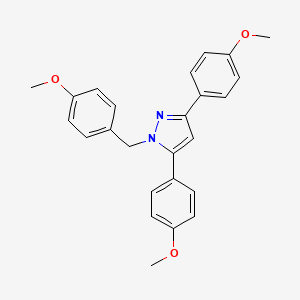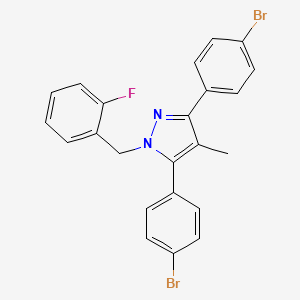![molecular formula C19H19N7O B10913956 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913956.png)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the preparation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. This intermediate can then be further reacted with other reagents to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations in industrial production include the availability of starting materials, reaction conditions, and purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N~7~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N7-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(1S,4S)-4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl]-3-isopropylurea: This compound shares a similar pyrazole ring structure but differs in its overall molecular framework.
1H-Pyrazole-4-boronic acid: Another compound with a pyrazole ring, used in various chemical reactions and applications.
Uniqueness
N~7~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its triazolopyrimidine core, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
Molecular Formula |
C19H19N7O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-12-9-16(26-19(22-12)20-11-21-26)18(27)23-17-13(2)24-25(14(17)3)10-15-7-5-4-6-8-15/h4-9,11H,10H2,1-3H3,(H,23,27) |
InChI Key |
OGXRAXOWWXGFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(N(N=C3C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10913874.png)

![5-{[4-(2-fluorobenzyl)piperazin-1-yl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10913893.png)
![Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913901.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913903.png)

![1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913908.png)
![1-methyl-5-{[4-(4-methylbenzyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10913910.png)
![N-(2,5-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913917.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10913918.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913920.png)

![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10913934.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10913940.png)
